1-(1,3-噻唑-2-基)-1H-吡咯-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

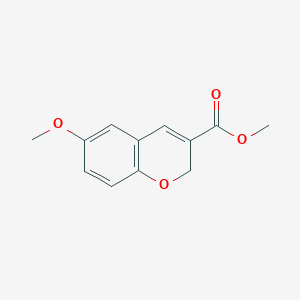

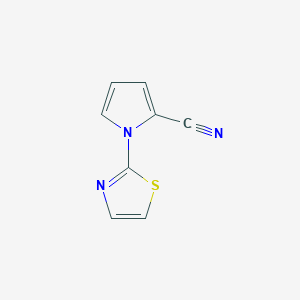

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile is a compound that features a fusion of thiazole and pyrrole heterocycles with a carbonitrile functional group. This structure is of interest due to its potential applications in pharmaceuticals and materials science due to the unique properties conferred by the heterocyclic components and the nitrile functionality.

Synthesis Analysis

The synthesis of heteroazine fused thiazole-2-carbonitriles, which are closely related to the compound of interest, can be achieved through a two-step route starting from 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) and ortho- or para-chloro substituted meta-aminoazines. This process involves thermolysis and a subsequent BnEt(3)NI mediated ANRORC style ring transformation, yielding moderate to near quantitative yields .

Molecular Structure Analysis

The molecular structure of pyrrolo[2,1-b]thiazol-3-one derivatives, which share a similar thiazole-pyrrole framework, has been confirmed by X-ray crystallographic studies. These studies have revealed the (Z)-configuration at the arylmethylidene moiety, which could be indicative of the stereochemical outcomes in related compounds .

Chemical Reactions Analysis

Pyrrolo[1,2-c]thiazoles, which are structurally related to the compound , have been shown to act as thiocarbonyl ylides in cycloadditions to electron-deficient alkenes and as azomethine ylides with electron-deficient alkynes. This reactivity is partially explained by Frontier Molecular Orbital (MO) theory, suggesting that the electronic structure of the thiazole-pyrrole system plays a significant role in its chemical behavior .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile are not detailed in the provided papers, the properties of similar compounds can be inferred. Highly functionalized 2-(pyrrolidin-1-yl)thiazoles have been synthesized and shown to possess interesting antibacterial and antimycobacterial activity, indicating that the thiazole moiety in such compounds contributes significantly to their biological activity . The presence of the carbonitrile group is likely to influence the compound's polarity, solubility, and reactivity, making it a versatile moiety for further chemical modifications.

科学研究应用

杂环化合物的合成

- 促进新型化合物的合成:此化学物质参与通过 1,3-偶极环加成反应合成新型螺吲哚稠合吡咯烷和噻唑吡咯烷苯并咪唑衍生物。此类化合物具有在化学和药理学的各个领域中的潜在应用 (Poomathi 等人,2015)。

化学转化和反应

- 吡咯并[b]噻吩并[1,4]二氮杂卓的合成:该化合物用于将 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-腈转化为吡咯并[b]噻吩并[1,4]二氮杂卓。这证明了它在创建结构多样的分子中的作用,这可能对药物化学产生影响 (El-Kashef 等人,2007)。

药物化学和药理学应用

- 癌症研究和药物开发:在癌症研究和药物开发领域,该化合物是合成诺托品森类似物的工具,诺托品森类似物在弥漫性恶性腹膜间皮瘤 (DMPM) 的实验模型中显示出显着作用。这些化合物充当细胞周期蛋白依赖性激酶 1 抑制剂,并显示出抑制肿瘤体积的潜力 (Carbone 等人,2013)。

杀虫剂应用

- 杀虫剂的开发:它还用于合成吡咯衍生物作为杀虫剂。这些化合物对某些类型的昆虫表现出有效的毒理学特征,表明其在农业或害虫控制应用中的潜在用途 (Abdelhamid 等人,2022)。

作用机制

While the mechanism of action for “1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile” is not specified, thiazole derivatives have been found to have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

安全和危害

未来方向

Thiazole derivatives have been the subject of extensive research due to their broad spectrum of pharmacological activities. Future research may focus on the design and synthesis of new thiazole derivatives, investigation of their biological activities, and development of potential therapeutic applications .

属性

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-6-7-2-1-4-11(7)8-10-3-5-12-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAIWWAIPXYULB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C#N)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363131 |

Source

|

| Record name | 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile | |

CAS RN |

439108-81-3 |

Source

|

| Record name | 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(2-fluorophenyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1300403.png)

![3-[(3-Fluorophenyl)methylidene]chromen-4-one](/img/structure/B1300404.png)

![(E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}-3-buten-2-one](/img/structure/B1300457.png)

![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)

![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300475.png)

![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)

![(E)-4-[5-(carboxymethyl)-2-hydroxyanilino]-4-oxo-2-butenoic acid](/img/structure/B1300484.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)